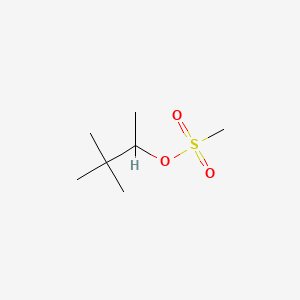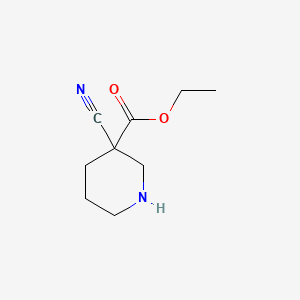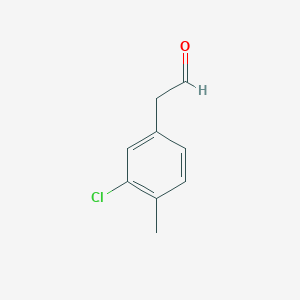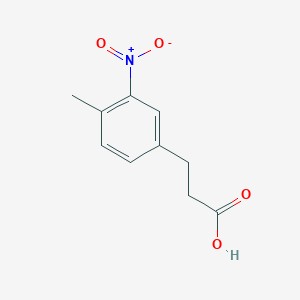
2-(4-Bromo-2-hydroxyphenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-2-hydroxyphenyl)acetonitrile is an organic compound with the molecular formula C8H6BrNO It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with a bromine atom at the 4-position and a hydroxyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(4-Bromo-2-hydroxyphenyl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of 4-bromo-2-hydroxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and dehydration steps . Another method includes the reaction of 4-bromo-2-hydroxybenzyl bromide with sodium cyanide in an organic solvent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-2-hydroxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: 4-Bromo-2-hydroxybenzaldehyde or 4-bromo-2-hydroxyacetophenone.
Reduction: 2-(4-Bromo-2-hydroxyphenyl)ethylamine.
Substitution: Various substituted phenylacetonitrile derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Bromo-2-hydroxyphenyl)acetonitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-2-hydroxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-hydroxybenzaldehyde: Similar structure but lacks the nitrile group.
2-(4-Bromo-2-hydroxyphenyl)ethylamine: Similar structure but with an amine group instead of a nitrile.
4-Bromo-2-hydroxyacetophenone: Similar structure but with a ketone group instead of a nitrile.
Uniqueness
2-(4-Bromo-2-hydroxyphenyl)acetonitrile is unique due to the presence of both a bromine atom and a nitrile group on the phenyl ring, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and research .
Propriétés
Formule moléculaire |
C8H6BrNO |
|---|---|
Poids moléculaire |
212.04 g/mol |
Nom IUPAC |
2-(4-bromo-2-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H6BrNO/c9-7-2-1-6(3-4-10)8(11)5-7/h1-2,5,11H,3H2 |
Clé InChI |
CTWKIBIHPHNQSD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Pyrazolo[1,5-c]pyrimidine-5-carboxylic acid](/img/structure/B13566741.png)

![2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine](/img/structure/B13566747.png)





![Sodium 2-[(2-aminoethyl)[(tert-butoxy)carbonyl]amino]acetate](/img/structure/B13566770.png)
![4-(5-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13566787.png)
